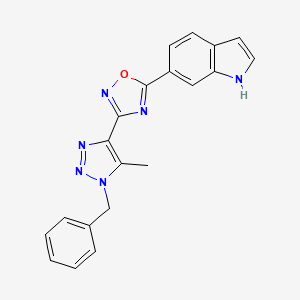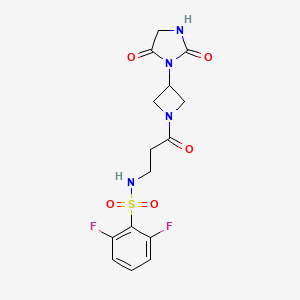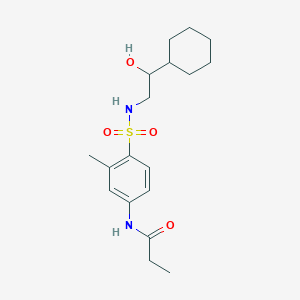
N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide, commonly known as CHESPA, is a potent inhibitor of carbonic anhydrase IX (CA IX) and XII (CA XII) enzymes. These enzymes are overexpressed in many types of cancer, making them attractive targets for cancer therapy. CHESPA has shown promising results in preclinical studies as an anticancer agent, and its mechanism of action and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Analogues for Anti-inflammatory Activity
N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide has been synthesized and evaluated for its anti-inflammatory activity. Compounds with pyrrolidine, phthalimide, and hydrazine showed potent anti-inflammatory activity, highlighting the potential of related compounds in therapeutic applications (Rajasekaran, Sivakumar, & Jayakar, 1999).
Investigation of Fluorescence Binding with Bovine Serum Albumin
The interactions of p-hydroxycinnamic acid amides with bovine serum albumin (BSA) have been investigated through fluorescence and UV–vis spectral studies. This research sheds light on the binding dynamics and conformational changes in BSA, which could have implications for drug delivery and molecular pharmacology (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Novel acridine and bis acridine sulfonamides have been synthesized and shown effective inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII. These findings indicate potential for treating conditions associated with dysregulated carbonic anhydrase activity (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Antimicrobial Applications
Novel heterocyclic compounds incorporating a sulfamoyl moiety have been synthesized and evaluated for antimicrobial properties. These compounds hold potential as antimicrobial agents, contributing to the development of new treatments for infectious diseases (Darwish, 2014).
Propiedades
IUPAC Name |
N-[4-[(2-cyclohexyl-2-hydroxyethyl)sulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-3-18(22)20-15-9-10-17(13(2)11-15)25(23,24)19-12-16(21)14-7-5-4-6-8-14/h9-11,14,16,19,21H,3-8,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFZQJLLBWIGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2CCCCC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

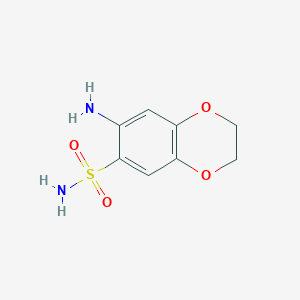
![N-[2-Oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]oxirane-2-carboxamide](/img/structure/B2926275.png)
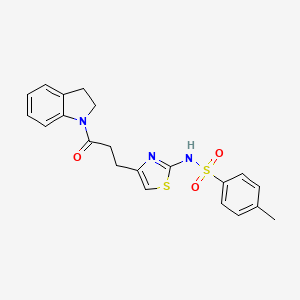
![(2R)-1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2926277.png)
![Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2926279.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2926280.png)
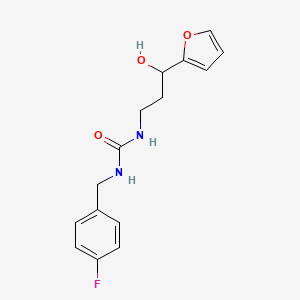
![N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide](/img/structure/B2926283.png)
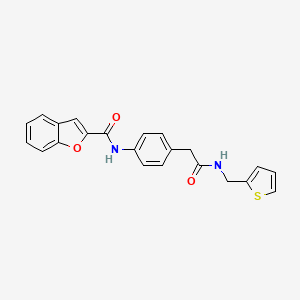
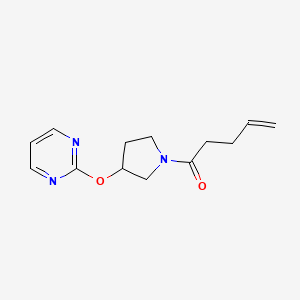
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2926288.png)
